2-Bromo-4-cyanopyridine
Overview
Description
2-Bromo-4-cyanopyridine is an organic compound with the molecular formula C6H3BrN2. It is a derivative of pyridine, where the bromine atom is substituted at the second position and the cyano group at the fourth position. This compound is widely used in organic synthesis and pharmaceutical research due to its unique reactivity and functional group compatibility .
Mechanism of Action
Target of Action
2-Bromo-4-cyanopyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway that this compound is involved in. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity in the sm coupling reaction contribute to its utility in organic synthesis .
Result of Action
The primary result of this compound’s action in the SM coupling reaction is the formation of carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds .
Action Environment
The SM coupling reaction involving this compound is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . It’s important to note that strong oxidizing agents and strong acids are incompatible with this compound , and excess heat can lead to hazardous decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-cyanopyridine can be synthesized through various methods. One common method involves the bromination of 4-cyanopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine to 4-cyanopyridine under optimized conditions to maximize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 2-Bromo-4-aminopyridine.
Scientific Research Applications
2-Bromo-4-cyanopyridine is utilized in various scientific research fields:
Biology: Used in the development of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
- 2-Bromo-5-cyanopyridine
- 2-Chloro-4-pyridinecarbonitrile
- 5-Bromo-2-pyridinecarbonitrile
Comparison: 2-Bromo-4-cyanopyridine is unique due to the specific positioning of the bromine and cyano groups, which imparts distinct reactivity compared to its analogs. For instance, 2-Bromo-5-cyanopyridine has the bromine and cyano groups at different positions, leading to variations in reactivity and applications. Similarly, 2-Chloro-4-pyridinecarbonitrile, with a chlorine atom instead of bromine, exhibits different chemical behavior due to the difference in halogen properties .
Properties
IUPAC Name |
2-bromopyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSJFEKOXQBDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471296 | |
Record name | 2-Bromo-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10386-27-3 | |
Record name | 2-Bromo-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-cyanopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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